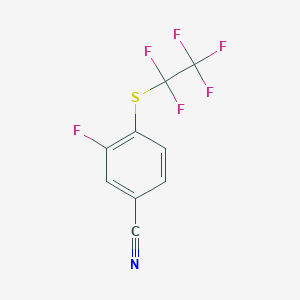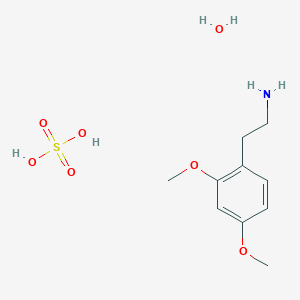
2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is a chemical compound with the molecular formula C10H19NO7S and a molecular weight of 297.33 g/mol. This compound is known for its unique structure, which includes a phenethylamine backbone substituted with two methoxy groups at the 2 and 4 positions of the benzene ring, and it is combined with sulfuric acid in its hydrate form.
Preparation Methods
The synthesis of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride . The final step involves the formation of the sulfate salt by reacting the amine with sulfuric acid in the presence of water to obtain the hydrate form.
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to the amine form using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed include various substituted phenethylamines and their derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways and influencing mood, perception, and cognition . The molecular targets include various serotonin receptors, and the pathways involved are primarily related to neurotransmitter signaling.
Comparison with Similar Compounds
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is similar to other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another compound with significant psychoactive effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Widely known for its use in recreational settings and its effects on serotonin release
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMCFKPXLYHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

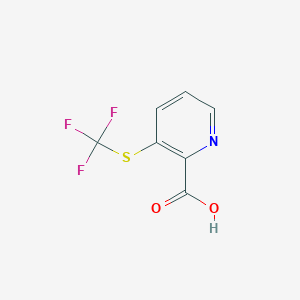
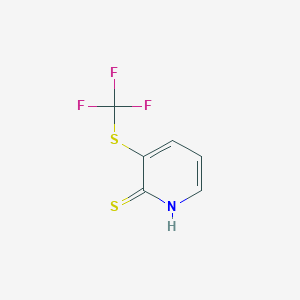
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)
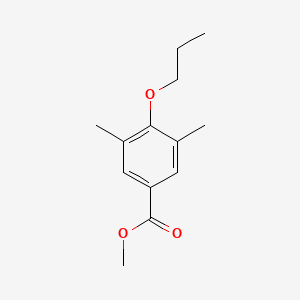
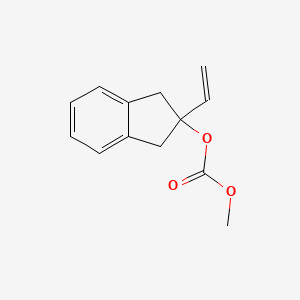
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)
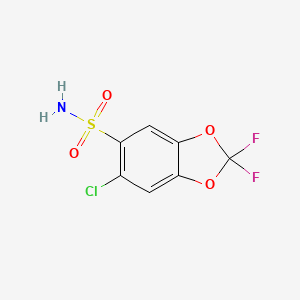
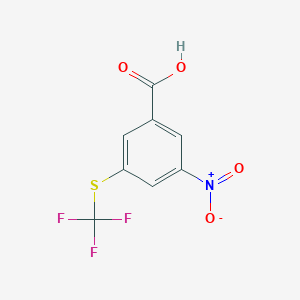
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)
